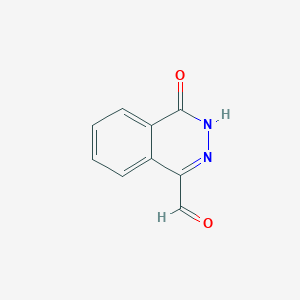

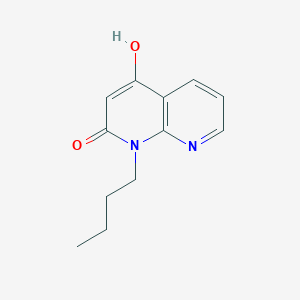

Phthalazin-1(2h)-one-4-carbaldehyde

Übersicht

Beschreibung

Phthalazin-1(2h)-one is a privileged building block for drug development . It possesses a wide spectrum of pharmacological activities, including anticancer, antidiabetic, antiasthmatic, antihistaminic, antihypertensive, antithrombotic, antidepressant, anti-inflammatory, and analgesic effects .

Synthesis Analysis

Phthalazin-1(2h)-one derivatives have been synthesized using various methods. For instance, two series of phthalazinone-dithiocarbamate hybrids were synthesized via the corresponding aminoalkyl phthalazinone derivatives and using a one-pot reaction with carbon disulfide, anhydrous H3PO4, and different benzyl or propargyl bromides . Another study described the synthesis of substituted phthalazin-1(2h)-ones acting as antifungal agents .Chemical Reactions Analysis

Phthalazin-1(2h)-one derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of novel cholinesterase inhibitors . They have also been used in the synthesis of potential anticancer agents .Physical and Chemical Properties Analysis

The physical and chemical properties of Phthalazin-1(2h)-one have been analyzed in several studies . For example, one study reported the IR spectrum of a derivative of Phthalazin-1(2h)-one .Wirkmechanismus

Zukünftige Richtungen

The future directions for research on Phthalazin-1(2h)-one-4-carbaldehyde could include further exploration of its potential as a drug, particularly in the context of its anticancer and other pharmacological activities . Additionally, more research could be done to better understand its safety profile and to optimize its synthesis process .

Eigenschaften

CAS-Nummer |

116286-87-4 |

|---|---|

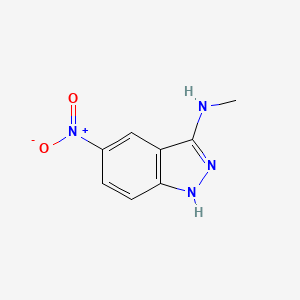

Molekularformel |

C9H6N2O2 |

Molekulargewicht |

174.16 g/mol |

IUPAC-Name |

4-oxo-3H-phthalazine-1-carbaldehyde |

InChI |

InChI=1S/C9H6N2O2/c12-5-8-6-3-1-2-4-7(6)9(13)11-10-8/h1-5H,(H,11,13) |

InChI-Schlüssel |

PBJJLZYNPLMYDZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-{[(3-chloro-4-methyl-5-sulfophenyl)carbamoyl]amino}-2-(methylamino)propanoic acid](/img/structure/B8284025.png)